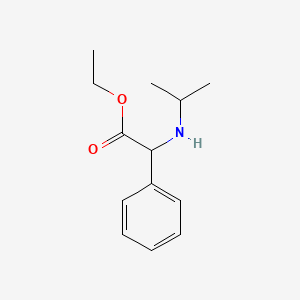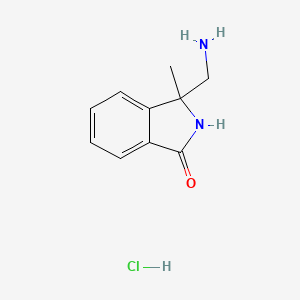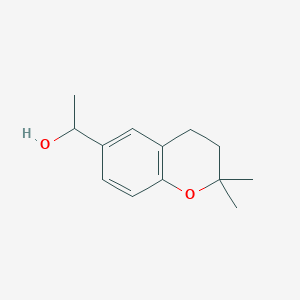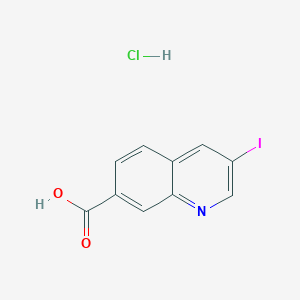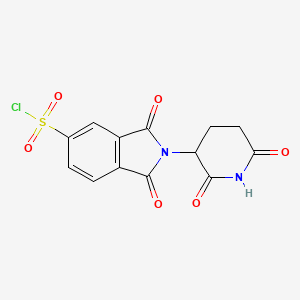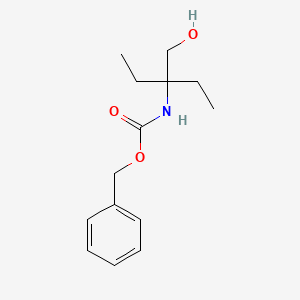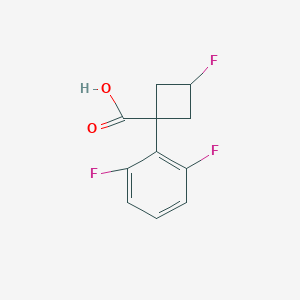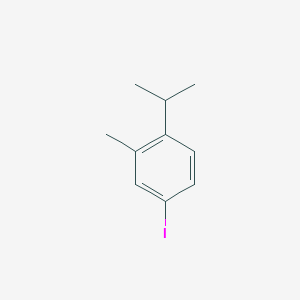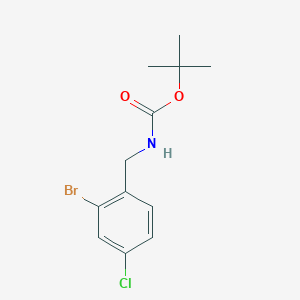
tert-Butyl (2-bromo-4-chlorobenzyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-bromo-4-chlorobenzyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, a bromo substituent, and a chloro substituent on a benzyl carbamate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-bromo-4-chlorobenzyl)carbamate typically involves the reaction of 2-bromo-4-chlorobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process involves careful handling of reagents and solvents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromo and chloro substituents on the benzyl ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: The carbamate group can be reduced to form the corresponding amine. Common reducing agents include lithium aluminum hydride and borane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, borane; typically carried out in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Azido, thiocyanato, or amino derivatives of the benzyl carbamate.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (2-bromo-4-chlorobenzyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under relatively mild conditions, making it useful for multi-step organic synthesis.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. The carbamate group can mimic the structure of natural substrates, allowing researchers to investigate enzyme specificity and activity.
Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of pharmaceutical compounds. Its ability to protect amine groups during synthesis makes it valuable for the development of new drugs.
Industry: In the chemical industry, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl (2-bromo-4-chlorobenzyl)carbamate involves the formation of a stable carbamate linkage with amine groups This linkage protects the amine from unwanted reactions during synthesis The tert-butyl group can be removed under acidic conditions, regenerating the free amine
Comparison with Similar Compounds
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl (4-chlorobenzyl)carbamate
- tert-Butyl (2-bromobenzyl)carbamate
Comparison:
- tert-Butyl (4-bromobutyl)carbamate: Similar in structure but with a butyl chain instead of a benzyl ring. Used in the synthesis of pharmacophore elements for the treatment of glaucoma.
- tert-Butyl (4-chlorobenzyl)carbamate: Lacks the bromo substituent, making it less reactive in nucleophilic substitution reactions.
- tert-Butyl (2-bromobenzyl)carbamate: Lacks the chloro substituent, affecting its reactivity and potential applications.
Uniqueness: tert-Butyl (2-bromo-4-chlorobenzyl)carbamate is unique due to the presence of both bromo and chloro substituents on the benzyl ring. This dual substitution allows for a wider range of chemical reactions and applications compared to similar compounds with only one substituent.
Properties
Molecular Formula |
C12H15BrClNO2 |
|---|---|
Molecular Weight |
320.61 g/mol |
IUPAC Name |
tert-butyl N-[(2-bromo-4-chlorophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(14)6-10(8)13/h4-6H,7H2,1-3H3,(H,15,16) |
InChI Key |
ULAWDTXEYAVCKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




